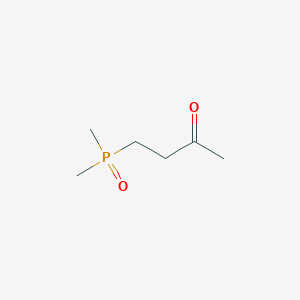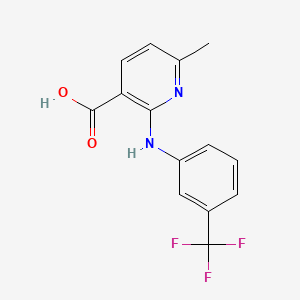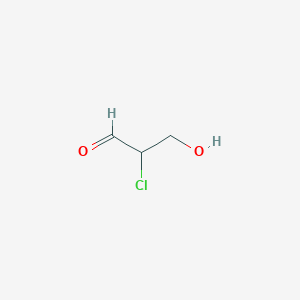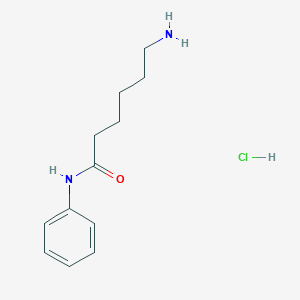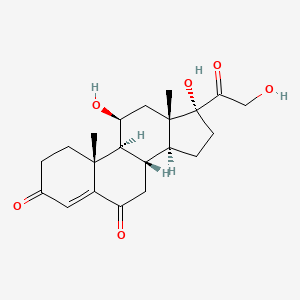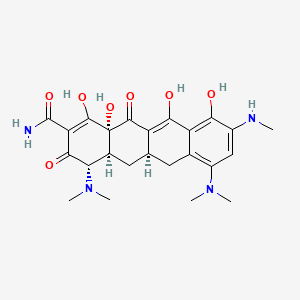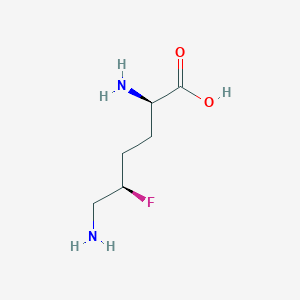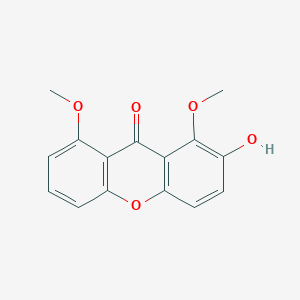
2-Hydroxy-1,8-dimethoxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,8-dimethoxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound is primarily found in certain plant species and has garnered attention due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,8-dimethoxyxanthone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,3,4,6-tetrahydroxybenzophenone as a starting material, which undergoes regioselective intramolecular oxidative coupling to form the xanthone ring structure .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-1,8-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones and quinones, which have distinct biological activities and applications .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives.
Biology: The compound exhibits significant antioxidant properties, making it a valuable tool in studying oxidative stress and related cellular processes.
Medicine: Research has shown its potential in anti-cancer, anti-inflammatory, and antimicrobial therapies.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,8-dimethoxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,8-dimethoxyxanthone can be compared with other xanthone derivatives such as:
1,7-Dihydroxy-3,4-dimethoxyxanthone: Known for its potent anti-tumor activity.
1,3,7-Trihydroxy-2,8-dimethoxyxanthone: Exhibits weaker anti-tumor activity compared to this compound.
1,7-Dihydroxyxanthone: Possesses the weakest anti-tumor activity among the compared compounds.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
2-hydroxy-1,8-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-9-4-3-5-10-12(9)14(17)13-11(20-10)7-6-8(16)15(13)19-2/h3-7,16H,1-2H3 |
Clé InChI |
GBFMELJNPSCLBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


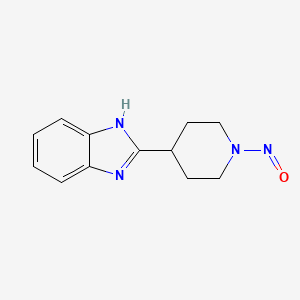


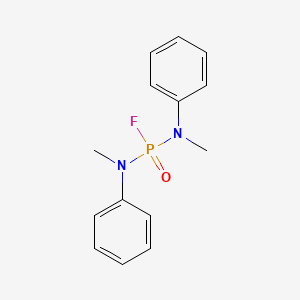
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
